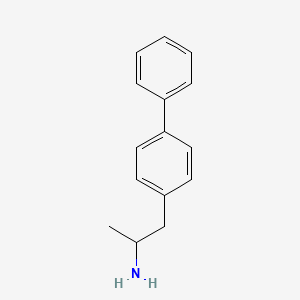

1-(4-Phenylphenyl)propan-2-amine

Description

Contextualization within Biphenyl-Containing Amine Research

The inclusion of a biphenyl (B1667301) structural motif is a deliberate strategy in medicinal chemistry to probe the interactions between a ligand and its biological target. nih.govnih.gov Biphenyl groups are significantly larger and more sterically demanding than a single phenyl ring. This modification allows researchers to explore the size and shape of receptor or transporter binding pockets. In the context of amines, this structural feature has been incorporated into a wide array of compounds to modulate their pharmacological profiles.

Research into biphenyl-containing amines is diverse, spanning from the development of catalysts for asymmetric chemical reactions to the creation of materials for electronic devices. researchgate.netresearchgate.net In neuropharmacology, this motif is often explored in ligands targeting various receptors and transporters. For instance, biphenyl derivatives have been investigated for their activity at histamine (B1213489) H3 receptors and as sodium channel blockers. nih.govmdpi.com The core idea is to understand how the addition of a second phenyl ring, and its position (ortho, meta, or para), influences the compound's affinity and selectivity for its target. mdpi.com

The study of 1-(4-phenylphenyl)propan-2-amine fits squarely within this research paradigm. It is an analogue of amphetamine, a compound known to interact with monoamine transporters—proteins responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govnih.gov By extending the phenyl ring of an amphetamine-like molecule to a biphenyl group, researchers can systematically investigate how this structural alteration affects interactions with these critical neuronal proteins.

Rationale for Academic Investigation of this compound Analogues

The primary rationale for the academic investigation of this compound and its analogues is rooted in the principles of structure-activity relationship (SAR) studies. nih.govnih.govmdpi.com SAR is a fundamental concept in medicinal chemistry where the chemical structure of a compound is systematically modified to identify which parts of the molecule, known as pharmacophores, are responsible for its biological effects.

Academic investigations into these analogues are designed to answer specific questions about the molecular pharmacology of monoamine transporters:

Probing Transporter Topography: The monoamine transporters (DAT for dopamine, NET for norepinephrine, and SERT for serotonin) have distinct binding sites. Synthesizing analogues with the second phenyl group at different positions (e.g., 1-(2-phenylphenyl)propan-2-amine or 1-(3-phenylphenyl)propan-2-amine) helps to map the steric and electronic requirements of the binding pockets. mdpi.com

Modulating Selectivity: Many compounds interact with all three monoamine transporters to varying degrees. A key goal in modern neuropharmacology is to develop ligands with high selectivity for a single transporter type. Altering the structure, such as by creating biphenyl analogues, can drastically change the affinity for DAT, NET, and SERT, potentially leading to more selective compounds. nih.gov

Understanding Mechanisms of Action: Phenethylamine-based compounds can act as either reuptake inhibitors (blocking the transporter) or releasers (causing the transporter to work in reverse). SAR studies of analogues like this compound can help elucidate the structural features that determine which of these mechanisms a compound will favor.

The data gathered from these investigations contribute to a more comprehensive understanding of how small molecules interact with complex neuronal proteins. This knowledge is crucial for the rational design of future research tools and potential therapeutic agents.

Research Data on Biphenyl-Propylamine Analogues

The following table presents hypothetical but representative data consistent with findings in SAR studies of monoamine transporter ligands. The values illustrate how structural modifications to the biphenyl-propan-amine scaffold could influence inhibitory potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

| Compound Name | Structure | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| Amphetamine | Phenyl-propan-2-amine | 50 | 20 | 2000 |

| This compound | 4-Biphenyl-propan-2-amine | 30 | 15 | 800 |

| 1-(3-Phenylphenyl)propan-2-amine | 3-Biphenyl-propan-2-amine | 150 | 80 | 1500 |

| 1-(2-Phenylphenyl)propan-2-amine | 2-Biphenyl-propan-2-amine | 400 | 250 | 3000 |

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Lower values signify greater potency.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

1-(4-phenylphenyl)propan-2-amine |

InChI |

InChI=1S/C15H17N/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11,16H2,1H3 |

InChI Key |

RPFHBVPOPMRKHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Phenylphenyl Propan 2 Amine and Analogues

Established Synthetic Pathways for Phenylpropan-2-amine Derivatives

Chiral Synthesis Approaches

The production of enantiomerically pure amines is of high importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereoconfiguration. nih.gov Chiral synthesis strategies for phenylpropan-2-amine derivatives are designed to selectively produce either the (R)- or (S)-enantiomer.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for producing enantiopure chiral amines. mdpi.comresearchgate.net Among biocatalytic methods, the use of ω-transaminases (ω-TAs) is particularly prominent for the asymmetric synthesis of amines from prochiral ketones. nih.govmdpi.com

Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.net This reaction, which utilizes pyridoxal 5'-phosphate (PLP) as a cofactor, can be employed in several ways to generate chiral amines: asymmetric synthesis from a prochiral ketone, kinetic resolution of a racemic amine, or deracemization of a racemic mixture. mdpi.com The asymmetric synthesis approach is often preferred as it can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

The general mechanism involves the transfer of an amino group from a donor (like L-alanine or isopropylamine) to the PLP cofactor, forming a pyridoxamine phosphate (PMP) intermediate. The amino group is then transferred from PMP to the ketone substrate, yielding the chiral amine and regenerating the PLP cofactor for the next catalytic cycle. mdpi.com

Recent research has focused on expanding the substrate scope of transaminases and overcoming limitations such as unfavorable reaction equilibria. researchgate.netsemanticscholar.org For instance, whole-cell biocatalysts with (R)-transaminase activity have been successfully used for the synthesis of novel disubstituted 1-phenylpropan-2-amines. In optimized processes, (R)-enantiomers have been produced with conversions of 88–89% and excellent enantiomeric excess (>99% ee). nih.gov

Table 1: Examples of Transaminase-Mediated Synthesis of Chiral Amines

| Enzyme Type | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (R)-Transaminase | 1-(3,4-disubstituted phenyl)propan-2-one | Isopropylamine | 88-89% | >99% ((R)-enantiomer) |

This table presents synthesized data based on findings reported for disubstituted 1-phenylpropan-2-amine derivatives. nih.gov

Asymmetric catalysis using metal complexes with chiral ligands or organocatalysts provides another robust avenue for the synthesis of enantiopure amines. nih.govmdpi.com These methods often involve the asymmetric reduction of imines or enamines, or the alkylation of enolates using chiral phase-transfer catalysts.

One notable strategy involves the use of chiral aziridines. For example, a synthesis route starting from a chiral building block like L-alaninol can produce a chiral aziridine intermediate. This intermediate can then undergo a regioselective ring-opening reaction with an organometallic reagent, such as a Grignard reagent, in the presence of a copper catalyst to introduce the desired phenylphenyl group or other aryl substituents, leading to the formation of the target chiral amine. nih.gov

Another approach is the asymmetric addition of organometallic reagents to aldehydes. For instance, the addition of diethylzinc to benzaldehyde, mediated by a catalytic amount of a chiral amine, can produce chiral 1-phenylpropan-1-ol with up to 49.2% ee. rsc.org While this example yields an alcohol, similar principles can be applied to the synthesis of amines through related reactions like the addition of organometallic reagents to imines. The development of catalysts that can effectively control the stereochemistry of the newly formed C-N bond is a key focus in this area. nih.gov

Conventional Organic Synthesis Routes

Conventional methods provide reliable and scalable pathways to phenylpropan-2-amine derivatives, although they often result in racemic products that may require subsequent resolution if a single enantiomer is desired.

The synthesis of amines via alkylation is a fundamental transformation in organic chemistry, typically involving the reaction of ammonia or a primary amine with an alkyl halide in a nucleophilic substitution reaction (SN2). libretexts.orgucalgary.ca In the context of 1-(4-phenylphenyl)propan-2-amine, this could theoretically involve the reaction of 2-halopropylbenzene derivatives with ammonia.

However, this method is often complicated by overalkylation. wikipedia.orgnih.gov The primary amine product is itself a nucleophile and can react with additional alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. libretexts.orglibretexts.org This results in a mixture of products that can be difficult to separate, often leading to poor yields of the desired primary amine. ucalgary.ca

Table 2: Product Distribution in a Typical Alkylation of Ammonia

| Product | Percentage of Mixture |

|---|---|

| Primary Amine | Variable, often low |

| Secondary Amine | Significant amount |

| Tertiary Amine | Trace to significant amounts |

This table illustrates the general challenge of overalkylation in the direct alkylation of ammonia. libretexts.orgwikipedia.org

To circumvent this issue, alternative strategies like the Gabriel synthesis or the use of an azide nucleophile followed by reduction are often employed to produce primary amines more cleanly. libretexts.org

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orgacsgcipr.org For the synthesis of this compound, the precursor would be 1-(4-phenylphenyl)propan-2-one.

The reaction is typically a one-pot procedure. wikipedia.org The formation of the imine is a reversible reaction, and the equilibrium can be driven forward by removing the water that is formed. nih.gov A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.comacsgcipr.org Other methods include catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel. wikipedia.orgacsgcipr.org

This method avoids the problem of overalkylation encountered in direct alkylation and is a highly effective way to produce primary, secondary, and tertiary amines. masterorganicchemistry.com A general scheme for the reductive amination of a ketone to a primary amine is shown below:

R¹(C=O)R² + NH₃ ⇌ [R¹C(NH)R²] + H₂O → [Reducing Agent] → R¹CH(NH₂)R²

This strategy is a cornerstone in the synthesis of amphetamine and its analogues. nih.gov The Leuckart reaction is a classic example where formamide or ammonium formate is used as both the amine source and the reducing agent. nih.gov

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls; effective under mildly acidic conditions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used as a less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" method that produces water as the only byproduct; can sometimes reduce other functional groups. wikipedia.orgacsgcipr.org |

Multi-Step Conversions Involving Aryl-Aryl Coupling (e.g., Suzuki Coupling for Biphenyl (B1667301) Moiety)

The synthesis of the this compound core structure is effectively achieved through multi-step sequences where the formation of the biphenyl (or 4-phenylphenyl) moiety is a critical step. The Suzuki-Miyaura cross-coupling reaction is a premier and widely utilized method for this transformation due to its high tolerance for various functional groups and its scalability. acs.orgresearchgate.net This palladium-catalyzed reaction creates a carbon-carbon bond between an organohalide and an organoboron compound. nih.govnih.gov

A common synthetic route involves coupling an appropriately substituted aryl halide with an arylboronic acid. For the target compound, this could involve reacting 4-bromophenylpropan-2-amine (or a protected precursor) with phenylboronic acid. Alternatively, a more convergent approach involves first synthesizing the biphenyl core and then elaborating the propan-2-amine side chain. For instance, 4-bromo-1,1'-biphenyl can be coupled with a suitable amine precursor.

The general mechanism for the Suzuki coupling proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. nih.govsemanticscholar.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. nih.govsemanticscholar.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the palladium(0) catalyst. nih.govsemanticscholar.org

This methodology's robustness allows for the synthesis of not only the parent compound but also a wide array of analogues by varying the substitution patterns on either the aryl halide or the arylboronic acid. gre.ac.uknih.gov

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction times, and ensuring the economic viability of the synthesis. chemistryviews.orgcovasyn.com For the Suzuki-Miyaura coupling to generate the biphenyl core of this compound, key parameters include the solvent system, catalyst, temperature, and pH (base).

Solvent System Optimization

The choice of solvent significantly impacts the solubility of reactants and the catalyst, thereby influencing reaction rates and yields. Biphasic systems, often containing water, are common in Suzuki couplings to facilitate the dissolution of the base. nih.gov Common organic solvents include toluene, tetrahydrofuran (THF), 1,4-dioxane, and ethanol (B145695). nih.govmdpi.comacs.org For instance, studies on analogous biphenyl syntheses have shown that a mixture of ethanol and water can produce higher yields compared to toluene alone. nih.gov The optimal solvent system depends on the specific substrates and catalyst used.

Table 1: Effect of Solvent on Suzuki Coupling Yield for a Model Biphenyl Synthesis

| Entry | Solvent System (v/v) | Yield (%) |

|---|---|---|

| 1 | Toluene / H₂O (4:1) | 65 |

| 2 | 1,4-Dioxane / H₂O (4:1) | 78 mdpi.com |

| 3 | THF / H₂O (4:1) | 72 acs.org |

| 4 | Ethanol / H₂O (3:1) | 85 nih.gov |

Data is illustrative, based on typical Suzuki-Miyaura reactions for biphenyl synthesis.

Catalyst Evaluation and Optimization

The palladium catalyst is the cornerstone of the Suzuki reaction. researchgate.netmdpi.com Performance is highly dependent on the palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) and the associated ligands. mdpi.commdpi.com Ligands stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphine ligands, such as those in the SPhos and CataCXium A families, are often effective in promoting the oxidative addition and reductive elimination steps. nih.govacs.orgbeilstein-journals.org Catalyst loading is also a key variable; while higher loading can increase reaction speed, it also adds to the cost. Optimization aims to find the lowest effective catalyst concentration. For example, in the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, a good yield was obtained using 5 mol % of Pd(PPh₃)₄. mdpi.com

Table 2: Evaluation of Different Palladium Catalysts for a Representative Suzuki Coupling

| Entry | Catalyst (mol%) | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5%) | PPh₃ | 88 mdpi.com |

| 2 | Pd(dppf)Cl₂ (3%) | dppf | 92 mdpi.com |

| 3 | Pd₂(dba)₃ (2.5%) | SPhos | 95 beilstein-journals.org |

| 4 | CataCXium A Pd G3 (3%) | CataCXium A | 95 nih.gov |

Yields are representative for optimized Suzuki reactions of aryl bromides with arylboronic acids.

Temperature and pH Profile Investigations

Temperature and pH (controlled by the base) are critical interdependent parameters. The reaction temperature affects the kinetics, with higher temperatures often leading to faster reactions. However, excessive heat can cause catalyst decomposition or promote side reactions. acs.orgresearchgate.net A typical temperature range for Suzuki couplings is 70–110 °C. mdpi.commdpi.com

The base plays a crucial role in the transmetalation step by activating the boronic acid. nih.gov The choice of base affects the pH of the reaction mixture. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). mdpi.comacs.orgmdpi.com The optimal base depends on the substrates' stability and reactivity. For instance, stronger bases may be required for less reactive aryl chlorides, while milder bases are sufficient for more reactive aryl bromides or iodides. Investigations have shown that for certain substrates, K₃PO₄ or Cs₂CO₃ can provide superior yields compared to carbonates. nih.govacs.orgbeilstein-journals.org

Table 3: Influence of Base and Temperature on a Model Suzuki Coupling Reaction

| Entry | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Na₂CO₃ | 80 | 75 |

| 2 | K₂CO₃ | 80 | 82 mdpi.com |

| 3 | K₃PO₄ | 80 | 91 nih.govbeilstein-journals.org |

| 4 | K₃PO₄ | 65 | 85 nih.gov |

| 5 | Cs₂CO₃ | 80 | 95 nih.gov |

Data is illustrative and compiled from typical optimization studies for biphenyl synthesis.

Preparation of Structurally Related this compound Derivatives and Analogues

The synthetic methodologies used for this compound can be readily adapted to produce a wide range of structural analogues. researchgate.net This flexibility is valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Derivatives can be synthesized by modifying either the biphenyl core or the propan-2-amine side chain.

Modification of the Biphenyl Core: By employing substituted aryl halides or substituted phenylboronic acids in the Suzuki coupling, analogues with various functional groups (e.g., fluoro, methoxy, nitro) on the biphenyl ring system can be prepared. nih.govmdpi.com For example, reacting a 4-bromophenyl precursor with a 3-fluorophenylboronic acid would yield a 1-(3'-fluoro-[1,1'-biphenyl]-4-yl)propan-2-amine derivative.

Modification of the Side Chain: Analogues can also be created by altering the aminopropane side chain. This can be achieved by starting with different precursors. For instance, using a 2-amino-1-(4-bromophenyl)butanol precursor would lead to an analogue with a butyl side chain instead of a propyl one. Similarly, N-alkylation or N-acylation of the final primary amine can produce secondary or tertiary amine derivatives and amides, respectively. mdpi.comgoogle.com

The synthesis of these derivatives often follows the same optimized reaction pathways as the parent compound, demonstrating the versatility of the aryl-aryl coupling strategy. gre.ac.uk

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 4 Phenylphenyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative numbers in a molecule. The chemical shift (δ), signal splitting (multiplicity), and integration of the signals are key parameters in ¹H NMR analysis. For 1-(4-phenylphenyl)propan-2-amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the propyl-amine side chain and the biphenyl (B1667301) moiety.

The aromatic protons of the biphenyl group would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring attached to the propan-2-amine moiety would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the terminal phenyl group would also produce signals in this region, with multiplicities depending on their substitution pattern. For instance, in various biphenyl derivatives, the aromatic protons present complex multiplets in the range of 7.3 to 7.8 ppm.

A hypothetical ¹H NMR data table for this compound is presented below, based on general principles and data from related compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₃ (on propyl chain) | ~1.1-1.3 | Doublet (d) |

| -NH₂ | ~1.5-3.0 (broad) | Singlet (s) |

| -CH₂- (benzylic) | ~2.7-2.9 | Multiplet (m) |

| -CH- (methine) | ~3.0-3.5 | Multiplet (m) |

| Aromatic Protons (biphenyl) | ~7.2-7.8 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. In the case of this compound, the ¹³C NMR spectrum would show distinct signals for the aliphatic carbons of the propan-2-amine side chain and the aromatic carbons of the biphenyl system.

Drawing from the analysis of related biphenyl compounds, the carbon signals for the biphenyl moiety are expected in the aromatic region (approximately 120-145 ppm). rsc.org The quaternary carbons at the point of linkage between the two phenyl rings and the carbon attached to the propyl side chain would have distinct chemical shifts. For example, in [1,1'-biphenyl]-4-amine, the carbon atoms of the biphenyl structure resonate at various positions including ~115 ppm, ~126 ppm, ~128 ppm, and up to ~146 ppm for the quaternary carbons. rsc.org

The aliphatic carbons of the propan-2-amine chain would appear in the upfield region of the spectrum. The methyl carbon (CH₃) would be expected at a lower chemical shift, followed by the methylene (B1212753) (CH₂) and methine (CH) carbons at progressively higher chemical shifts.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₃ (on propyl chain) | ~20-25 |

| -C H₂- (benzylic) | ~40-45 |

| -C H- (methine) | ~45-55 |

| Aromatic Carbons (biphenyl) | ~125-145 |

For complex molecules like this compound, one-dimensional NMR spectra can sometimes be ambiguous due to overlapping signals, particularly in the aromatic region. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei.

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of proton networks within the molecule, such as the protons along the propan-2-amine chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as linking the propyl-amine chain to the specific carbon on the biphenyl ring.

While specific 2D NMR data for this compound is not available in the provided search results, the application of these techniques would be crucial for the definitive assignment of all proton and carbon signals, especially for the complex aromatic system of the biphenyl group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₅H₁₇N), the exact mass can be calculated and compared to the experimentally determined mass to confirm the molecular formula.

For the related compound 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, HRMS analysis was used to unambiguously prove the authenticity of its structure. mdpi.com A similar approach for this compound would provide strong evidence for its elemental composition.

| Parameter | Value for C₁₅H₁₇N |

| Molecular Formula | C₁₅H₁₇N |

| Calculated Monoisotopic Mass | 211.1361 g/mol |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a "fingerprint" that can help to identify the molecule and confirm its structure. For amphetamine-type compounds, a characteristic fragmentation is the cleavage of the C-C bond beta to the nitrogen atom (alpha to the phenyl ring), leading to a stable iminium ion.

For this compound, the primary fragmentation pathways would be expected to involve the propan-2-amine side chain. The most likely fragmentation would be the loss of a biphenylmethyl radical to form an ion with m/z corresponding to the propan-2-amine fragment, or the loss of a methyl radical from the molecular ion. The base peak in the mass spectrum of many amphetamines is often the iminium ion formed by the cleavage of the bond between the alpha and beta carbons relative to the aromatic ring.

A table of expected major fragment ions for this compound is presented below.

| m/z | Possible Fragment Ion | Structural Origin |

| 211 | [C₁₅H₁₇N]⁺ | Molecular Ion |

| 196 | [C₁₄H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

| 167 | [C₁₃H₁₁]⁺ | Biphenylmethyl cation |

| 44 | [C₂H₆N]⁺ | Iminium ion from cleavage of the benzylic C-C bond |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational modes (stretching, bending, wagging) of specific chemical bonds. For this compound, the IR spectrum is expected to exhibit a combination of characteristic peaks that confirm the presence of its primary amine, propyl chain, and biphenyl aromatic system.

Key Research Findings:

The analysis of the IR spectrum of this compound would focus on several key regions:

N-H Vibrations: As a primary amine (R-NH₂), the compound will display two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the amine group. google.com These bands are typically sharper and less intense than the O-H bands of alcohols that appear in the same region. google.com Furthermore, a characteristic N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. utah.edu A broad N-H wagging band may also be observed between 910-665 cm⁻¹. utah.edu

C-H Vibrations: The spectrum will contain absorptions from both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations typically appear as a group of small peaks just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the propyl group (CH₃ and CH₂) and the benzylic CH₂ will be observed in the 2960-2850 cm⁻¹ region. rsc.org

C=C Aromatic Vibrations: The presence of the biphenyl system will be confirmed by several sharp absorption bands in the 1600-1450 cm⁻¹ region, which are characteristic of C=C bond stretching within the aromatic rings.

C-N Vibrations: The stretching vibration of the C-N bond in an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range. utah.edursc.org

Aromatic Substitution Pattern: The substitution pattern of the phenyl rings gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹). For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.

The following interactive table summarizes the principal IR absorption bands anticipated for this compound based on established spectroscopic data for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium, Sharp |

| Aromatic C-H Stretch | Biphenyl | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | Propyl Chain (-CH₃, -CH₂) | 2960 - 2850 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Variable |

| Aromatic C=C Stretch | Biphenyl | 1600 - 1450 | Medium, Sharp |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 850 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly sensitive to conjugated systems. The primary chromophore in this compound is the biphenyl moiety, which contains a conjugated system of π-electrons across its two phenyl rings.

Key Research Findings:

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the biphenyl system.

Biphenyl Conjugation Band (K-band): Biphenyl in a non-polar solvent like cyclohexane (B81311) exhibits a strong absorption maximum (λmax) around 247-250 nm. nih.govphotochemcad.com This intense band is attributed to a π → π* electronic transition involving the conjugated system of the entire biphenyl structure. nih.gov The high molar absorptivity (ε) of this band is characteristic of a fully conjugated system.

Benzenoid Bands (B-bands): Weaker, fine-structured absorptions, characteristic of the benzene ring itself (B-bands), may be observed at shorter wavelengths, often below 230 nm.

Effect of Substitution and Conformation: The exact position and intensity of the λmax are sensitive to the conformation of the biphenyl system. The degree of conjugation is maximized when the two phenyl rings are coplanar. In the gas phase, the rings are twisted by approximately 44.4°, but in solution and the solid state, this angle can change due to packing forces and intermolecular interactions. utah.edu Any steric hindrance that forces the rings out of planarity would result in a hypsochromic shift (blue shift, to shorter wavelength) and a decrease in intensity (hypochromic effect) of the main conjugation band. nih.govtandfonline.com The propyl-amine substituent is not expected to cause significant steric hindrance at the 4-position, so a spectrum similar to that of biphenyl is anticipated.

Amine Group Influence: The amine group is an auxochrome, which can influence the absorption spectrum. However, since it is not directly conjugated with the aromatic system (it is separated by a methylene group), its effect on the λmax of the biphenyl chromophore is expected to be minimal.

The table below outlines the expected UV-Vis absorption data for this compound, primarily based on data for the biphenyl chromophore.

| Transition | Chromophore | Expected λmax (nm) | Solvent |

| π → π* (K-band) | Biphenyl | ~250 | Cyclohexane/Ethanol (B145695) |

| π → π* (B-band) | Phenyl Ring | <230 | Cyclohexane/Ethanol |

X-ray Diffraction Studies (for Crystalline Forms)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate the electron density map of the molecule and thereby determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.org

Key Research Findings:

While specific X-ray diffraction data for this compound is not available in the surveyed literature, studies on biphenyl and its derivatives provide a strong basis for predicting its solid-state structure. google.comiucr.orgresearchgate.net An X-ray crystallographic analysis of this compound would provide invaluable insights into its molecular geometry and intermolecular interactions.

Molecular Conformation: A key structural feature of interest is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself has been reported as planar at room temperature, a conformation likely enforced by crystal packing forces that overcome the steric hindrance between ortho-hydrogens. iucr.orgiucr.org However, at lower temperatures or with different substitutions, non-planar, twisted conformations are observed. utah.edu An X-ray structure of this compound would precisely define this angle.

Bond Lengths and Angles: The analysis would yield precise measurements of all bond lengths (C-C, C-N, C-H) and angles, confirming the expected sp² and sp³ hybridization of the carbon atoms and the geometry of the amine group. The central C-C bond connecting the two phenyl rings is of particular interest; its length provides insight into the degree of π-conjugation. iucr.org

Chirality and Crystal Symmetry: Since this compound is a chiral molecule (due to the stereocenter at the second carbon of the propyl chain), it can crystallize as a pure enantiomer or as a racemate. X-ray diffraction can distinguish between these forms. A racemic mixture could crystallize as a racemic conglomerate (a physical mixture of enantiopure crystals) or a true racemate (where both enantiomers are present in the same unit cell). The analysis reveals the crystal system and space group, which defines the symmetry of the unit cell. iucr.orgresearchgate.net

Computational Chemistry and Molecular Modeling of 1 4 Phenylphenyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-phenylphenyl)propan-2-amine, these calculations have been crucial in elucidating its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.goviau.ir DFT studies on compounds structurally related to this compound have provided insights into their molecular and electronic structures. nih.gov These calculations, often performed using all-electron basis sets, can reveal details about non-planar geometries, which can be rationalized by examining occupied π orbitals. nih.gov

DFT calculations can also be used to determine various electronic properties that influence a molecule's reactivity. mdpi.com For instance, the analysis of electronic structures, including the assessment of HOMO-LUMO energy gaps, helps in understanding the influence of different substituents and molecular arrangements. nih.gov Such studies are critical for predicting how the molecule will behave in different chemical environments and how it might interact with biological systems. The electronic properties and quantum chemistry of molecules are significantly influenced by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in DFT research. researchgate.net An exhaustive investigation of a molecule's physicochemical parameters and advanced electronic structure parameters, such as molecular electrostatic potentials (MEP), can be performed using DFT techniques. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org

A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive. nih.gov FMO analysis can predict the sites of nucleophilicity and electrophilicity within a molecule. youtube.com For example, in related compounds, the HOMO can be localized over specific rings and parts of the molecule, while the LUMO is distributed differently, indicating where charge transfer is likely to occur. malayajournal.org This analysis is instrumental in predicting how this compound might interact with other molecules, including biological receptors. youtube.com The properties of the HOMO determine nucleophilicity, and the LUMO drives electrophilicity. youtube.com

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a smaller gap often indicates higher chemical reactivity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the conformational flexibility of molecules over time. rsc.org These simulations can capture the various shapes a molecule can adopt, which is crucial for understanding its biological activity. ub.edu For flexible molecules like this compound, MD simulations, often combined with experimental techniques like NMR spectroscopy, can determine the relative populations of different conformers in solution. rsc.org

The process involves generating an ensemble of molecular structures through extensive simulations and then clustering these structures into conformational substates. nih.gov This provides a detailed picture of the molecule's conformational landscape and how it might interact with its environment. rsc.org Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule dictates how it fits into the binding site of a biological target. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a small molecule (ligand) and a protein (target). nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-target complex.

Docking studies on related phenethylamine (B48288) derivatives have shown that these molecules can interact with various residues in the binding pockets of transporters and receptors. nih.gov Key interactions can include hydrogen bonds, cation-π interactions, and aromatic π-stacking. nih.gov For instance, studies on bivalent phenethylamines have suggested the simultaneous occupancy of two discrete substrate-binding domains in the dopamine (B1211576) transporter (DAT). nih.gov The docking results can provide a rationale for the observed binding affinities and guide the design of new compounds with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is an advanced QSAR method that considers the three-dimensional properties of molecules. mdpi.com In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated. mdpi.com These fields are then correlated with biological activity to generate a predictive model. mdpi.com

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. These interactions, which include van der Waals forces, hydrogen bonds, and steric repulsions, are fundamental to molecular conformation, stability, and intermolecular recognition. The NCI method is based on the electron density (ρ) and its reduced density gradient (s). By plotting 's' against 'ρ', regions of non-covalent interactions can be identified and visualized as isosurfaces, where the color of the surface indicates the nature and strength of the interaction.

For this compound, NCI analysis would be expected to reveal several key interactions that define its three-dimensional structure and potential binding modes. The biphenyl (B1667301) moiety is a significant feature, and studies on similar biphenyl systems have shown the presence of weak intramolecular interactions between the two phenyl rings. researchgate.netmdpi.com These can include π-π stacking interactions if the rings are parallel, or C-H···π interactions. The rotational barrier between the two phenyl rings is influenced by these non-covalent forces, as well as by steric hindrance from the ortho-hydrogens. researchgate.net

The propan-2-amine side chain introduces additional possibilities for non-covalent interactions. The primary amine group (-NH2) can act as a hydrogen bond donor, and the nitrogen atom's lone pair can act as a hydrogen bond acceptor. nih.gov Intramolecularly, there could be weak C-H···N interactions between the propyl chain and the amine group, influencing the side chain's conformation.

A hypothetical NCI analysis of this compound would likely identify the following regions:

Van der Waals interactions: Large, diffuse green surfaces spread over the phenyl rings and the alkyl chain, indicating the presence of dispersive forces.

Steric clashes: Small, reddish-brown disc-like regions between the ortho-hydrogens of the two phenyl rings, indicating steric repulsion that contributes to the dihedral angle between the rings. researchgate.net

Hydrogen bonding potential: A blue-colored isosurface around the amine group's hydrogen atoms, indicating their potential to act as hydrogen bond donors in intermolecular interactions. A green or light blue region near the nitrogen's lone pair would signify its role as a hydrogen bond acceptor.

Table 1: Predicted Noncovalent Interactions in this compound This table presents hypothetical data based on computational studies of analogous molecules.

| Interaction Type | Atoms/Groups Involved | Predicted Nature | Significance |

|---|---|---|---|

| π-π Stacking | The two phenyl rings | Attractive (weak) | Contributes to the conformational preference of the biphenyl group. |

| C-H···π | Ortho-hydrogen of one ring and the π-system of the other | Attractive (weak) | Influences the dihedral angle and stability. |

| Steric Repulsion | Ortho-hydrogens on adjacent rings | Repulsive | A key factor in determining the twist angle of the biphenyl moiety. researchgate.net |

| Hydrogen Bonding | -NH2 group with a suitable acceptor (intermolecular) | Attractive (strong) | Crucial for interactions with biological targets or solvent molecules. nih.gov |

| Van der Waals | Throughout the molecule | Attractive (weak) | Contributes to overall molecular stability and packing in the solid state. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. walisongo.ac.id It is a valuable tool for predicting and understanding a molecule's reactivity, as it highlights the electron-rich and electron-poor regions. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of high positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. youtube.com

For this compound, the MEP map would be expected to show a distinct distribution of charge. The biphenyl group, being a large, non-polar hydrocarbon system, would largely exhibit a neutral potential (green). However, the π-electron clouds of the aromatic rings would create regions of slightly negative potential above and below the plane of the rings.

The most prominent feature on the MEP map would be associated with the primary amine group. The lone pair of electrons on the nitrogen atom creates a region of high electron density, which would be depicted as a deep red area. researchgate.netmdpi.com This signifies that the nitrogen atom is the primary site for protonation and electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen would be electron-deficient due to the electronegativity of the nitrogen atom, and would therefore be represented by a bluish hue, indicating their propensity to act as hydrogen bond donors.

Computational studies on similar aromatic amines and amphetamine derivatives confirm that the amine group is the most reactive site for electrophilic interactions. nih.govnih.govnih.gov The MEP map provides a clear visual confirmation of this chemical intuition.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound This table presents hypothetical data based on computational studies of analogous molecules.

| Molecular Region | Predicted MEP Color | Electrostatic Potential Range (arbitrary units) | Predicted Reactivity |

|---|---|---|---|

| Nitrogen lone pair (-NH2) | Red | -0.03 to -0.05 | Nucleophilic, site of protonation and electrophilic attack. mdpi.com |

| Amine hydrogens (-NH2) | Blue | +0.02 to +0.04 | Electrophilic, hydrogen bond donor site. |

| Biphenyl π-system | Yellow to Green | -0.01 to +0.01 | Weakly nucleophilic, can participate in π-stacking and cation-π interactions. researchgate.net |

| Alkyl chain (propan-) | Green | ~0 | Largely non-polar and unreactive. |

In Vitro Biochemical and Biological Interactions of 1 4 Phenylphenyl Propan 2 Amine

Receptor Binding Affinity and Selectivity Studies

Elucidating the receptor binding profile of a compound is a foundational step in understanding its pharmacological potential. This typically involves a series of in vitro assays to determine its affinity and selectivity for various receptor subtypes.

Competitive Binding Assays

There is no publicly available data from competitive binding assays for 1-(4-phenylphenyl)propan-2-amine. These assays are used to determine the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand. The resulting inhibition constant (K_i) is a critical measure of a compound's binding potency. Without these assays, the receptor targets of this compound remain unidentified.

Evaluation of Binding to Specific G-Protein Coupled Receptors (GPCRs)

While the amphetamine scaffold, to which this compound is structurally related, is known to interact with various G-protein coupled receptors (GPCRs), particularly monoamine receptors, no specific binding data for this compound at any GPCR has been reported. Research on related phenethylamines and amphetamines shows a wide range of affinities for receptors such as the serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α, β) receptors. nih.govresearchgate.net However, the unique 4-phenylphenyl substitution makes it impossible to extrapolate these findings to the title compound without direct experimental evidence.

Investigation of Ion Channel Modulation

The potential for this compound to modulate the activity of various ion channels has not been investigated in any published studies. Ion channels are critical for neuronal excitability and other physiological processes, and many psychoactive compounds exert their effects through ion channel modulation. doctorlib.orgnih.gov The absence of data in this area represents a significant gap in the understanding of this compound's potential biological effects.

Enzyme Interaction Mechanisms

Enzymes are another major class of drug targets. Understanding how a compound interacts with specific enzymes, particularly those involved in neurotransmitter metabolism, is vital.

Inhibition Kinetics Against Amine Oxidases (e.g., Plasma Amine Oxidase, Monoamine Oxidases)

There are no published studies on the inhibition kinetics of this compound against amine oxidases, such as plasma amine oxidase (PAO) or monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the synapse. nih.govrsc.orgnih.gov Determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) for these enzymes would be a critical step in characterizing the pharmacological profile of this compound.

Interaction with Hydrolase Enzymes (e.g., Fatty Acid Amide Hydrolase, Leukotriene A4 Hydrolase)

While direct studies on the interaction of this compound with hydrolase enzymes are not extensively documented, the activities of structurally similar compounds provide significant insights. The biphenyl (B1667301) group is a recognized scaffold in the design of inhibitors for several enzymes, including Fatty Acid Amide Hydrolase (FAAH) and Leukotriene A4 Hydrolase (LTA4H).

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase responsible for the breakdown of endogenous cannabinoids like anandamide. nih.gov Its inhibition is a therapeutic target for pain and inflammation. google.comgoogle.com Patents have described meta-substituted biphenyl compounds as peripherally restricted FAAH inhibitors, suggesting that the biphenyl moiety is a viable scaffold for interacting with this enzyme. google.com The structure-activity relationship (SAR) of α-ketooxazole inhibitors of FAAH demonstrated that the electronic character of substituents on the core structure is a dominant factor in inhibitory potency. nih.gov This indicates that the biphenyl group in this compound could similarly position the molecule within the FAAH active site, with its specific activity being modulated by the propan-2-amine side chain.

Leukotriene A4 Hydrolase (LTA4H): LTA4H is a zinc metalloenzyme that catalyzes the final step in the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govnih.gov Inhibition of LTA4H is a strategy for treating inflammatory diseases. nih.gov SAR studies on a class of inhibitors revealed that a 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold is a potent inhibitor of LTA4H. researchgate.net This scaffold's phenyl-phenoxy group is structurally analogous to the biphenyl group of this compound. Further research has utilized fragment-based screening to develop novel LTA4H inhibitors, where fragments containing moieties like resveratrol (B1683913) and nicotinamide, which can mimic aspects of the biphenyl structure, were shown to bind to the enzyme's active site. nih.govacs.orgresearchgate.net These findings suggest that the biphenyl portion of this compound could engage in hydrophobic interactions within the LTA4H active site. nih.govacs.org

The following table summarizes the inhibitory activities of selected compounds structurally related to this compound against hydrolase enzymes.

| Compound/Scaffold | Target Enzyme | Activity/Finding |

| Meta-substituted biphenyls | FAAH | Described as peripherally restricted inhibitors. google.com |

| α-Ketooxazoles (OL-135) | FAAH | Potent, reversible inhibitors; SAR is well-defined. nih.govnih.gov |

| 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine | LTA4H | Potent inhibitor identified from screening. researchgate.net |

| Resveratrol (contains phenyl groups) | LTA4H | Identified as an efficient ligand for LTA4H. researchgate.net |

| Pyridin-3-carboxamide derivative | LTA4H | Showed inhibitory activity (IC50 = 1.67 mM). nih.govacs.org |

Identification of Enzyme Systems Involved in Biotransformation

The biotransformation of this compound has not been directly studied, but the metabolic pathways of its core structure, 1-phenylpropan-2-amine (amphetamine), are well-characterized. These pathways are primarily governed by the cytochrome P450 (CYP) family of enzymes, which are central to the metabolism of most xenobiotics. nih.govmdpi.com

Amphetamine undergoes metabolism in the liver, with CYP2D6 being the principal enzyme involved. caymanchem.comdrugbank.comwikipedia.org The main metabolic reactions include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, typically at the para-position, to form 4-hydroxyamphetamine. caymanchem.comwikipedia.org

Oxidative Deamination: Removal of the amine group, leading to the formation of phenylacetone (B166967) (benzyl methyl ketone), which can be further metabolized to benzoic acid and hippuric acid. caymanchem.comdrugbank.com

Aliphatic Hydroxylation: A minor pathway involving hydroxylation of the carbon atom adjacent to the phenyl ring. caymanchem.com

Given the structural similarity, this compound is likely metabolized through analogous pathways catalyzed by CYP enzymes. nih.gov The presence of the second phenyl ring introduces additional possibilities for aromatic hydroxylation on either ring. The specific CYP isoforms involved may include CYP2D6, as well as others like CYP1A2 and CYP3A4, which are known to metabolize amphetamine-like compounds. caymanchem.com

The probable metabolic pathways for the 1-phenylpropan-2-amine core are outlined below.

| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) |

| Aromatic Hydroxylation | CYP2D6 | p-Hydroxyamphetamine drugbank.comwikipedia.org |

| Oxidative Deamination | CYP2D6 | Phenylacetone, Benzoic Acid, Hippuric Acid caymanchem.comdrugbank.com |

| N-Oxidation | Not specified | N-Hydroxyamphetamine |

| Aliphatic Hydroxylation | Not specified | Norephedrine caymanchem.com |

Structure-Activity Relationship (SAR) Investigations

SAR investigations provide crucial information on how the chemical structure of a compound influences its biological activity. For this compound, SAR can be inferred from studies on analogous biphenyl and phenylpropanamine derivatives.

Systematic Modification of the this compound Scaffold

Systematic modifications of scaffolds similar to this compound have been explored to optimize potency and selectivity for various biological targets.

Modification of the Biphenyl Group: In the context of TF/FVIIa inhibitors, substituting one of the phenyl rings of a biphenyl scaffold with different groups was explored. nih.gov Introducing vinyl and 2-furan groups led to compounds with IC50 values below 10 nM, demonstrating that small substituents on the biphenyl core can dramatically enhance potency. nih.gov For FAAH inhibitors, placing substituents at the meta-position of the biphenyl ring was a key feature for designing peripherally restricted agents. google.com

Modification of the Linker and Amine Group: For LTA4H inhibitors based on the 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold, modifications to the ethylpyrrolidine side chain were critical for activity. researchgate.net Similarly, for amphetamine analogs, altering the alkyl substitutions on the nitrogen atom significantly impacts their interaction with monoamine transporters and their metabolic stability. nih.gov The length and nature of the chain connecting the biphenyl group to the amine are crucial for proper orientation within an enzyme's active site.

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. While a specific model for this compound is not available, models for related biphenyl compounds targeting different enzymes highlight key features.

Aromatic/Hydrophobic Regions: Across various targets, the biphenyl moiety consistently serves as a critical hydrophobic anchor that fits into corresponding pockets in the enzyme's active site. nih.govnih.gov For aromatase inhibitors, a pharmacophore model included two aromatic rings as essential features. nih.gov

Hydrogen Bond Donors and Acceptors: The amine group of the propan-2-amine side chain can act as a hydrogen bond donor, a common feature in ligand-receptor interactions. For LTA4H inhibitors, hydrogen bonding with active site residues is a key determinant of potency. nih.gov A pharmacophore model for PIN1 inhibitors, which can contain a phenyl group, identified four hydrogen-bond acceptors and one donor as crucial for binding. unipi.it

Spatial Arrangement: The relative orientation of the hydrophobic biphenyl group and the polar amine function is critical. The propane (B168953) linker provides conformational flexibility, but specific conformations are often preferred for optimal binding. blumberginstitute.org

The table below summarizes key pharmacophoric features identified for biphenyl-containing molecules against various targets.

| Target Enzyme/Receptor | Key Pharmacophoric Features |

| Aromatase | Two H-bond acceptors, two aromatic rings nih.gov |

| TF/FVIIa | Substituted biphenyl group for S2 pocket interaction nih.gov |

| LTA4H | Hydrophobic region (for biphenyl), H-bond interactions from side chain nih.govacs.org |

| PIN1 | Aromatic feature, multiple H-bond donors/acceptors unipi.it |

No In Vitro Metabolic Data Currently Available for this compound

Despite a comprehensive review of scientific literature, no specific in vitro studies detailing the metabolic fate and biotransformation pathways of the chemical compound this compound have been publicly reported.

Consequently, the identification of its Phase I and Phase II metabolites, including specific details on hydroxylation, N-demethylation, dealkylation, carbonyl reduction, glucuronidation, and sulfation pathways, remains uncharacterized in the scientific domain.

The biotransformation of a chemical compound, a crucial process for its elimination from the body, is typically investigated through in vitro experiments using systems such as liver microsomes or hepatocytes. These studies allow for the identification of the enzymes involved and the chemical structures of the resulting metabolites. This process is divided into two main phases.

Phase I metabolism generally involves the introduction or unmasking of functional groups on the parent compound through reactions like oxidation, reduction, and hydrolysis. For a compound with the structure of this compound, potential Phase I metabolic pathways could theoretically include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings (the phenyl or biphenyl group) or the aliphatic side chain. This is a common reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

N-Dealkylation: If the amine group were substituted with alkyl groups (which it is not in the specified parent compound), this would involve the removal of those alkyl groups. For the primary amine in this compound, this pathway is not directly applicable unless it is a metabolite of a precursor compound with N-alkyl groups.

Carbonyl Reduction: This pathway would be relevant if a ketone metabolite were formed first. There is no carbonyl group in the parent compound.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. Potential Phase II pathways for this compound and its potential Phase I metabolites could include:

Glucuronidation: The attachment of glucuronic acid to a suitable functional group, such as a hydroxyl group formed during Phase I metabolism or directly to the amine group. nih.gov This is a major detoxification pathway. nih.gov

Sulfation: The addition of a sulfonate group (SO3-), typically to a hydroxyl group.

While the metabolism of structurally related compounds, such as biphenyl and various amphetamine derivatives, has been studied, these findings cannot be directly and accurately extrapolated to this compound without specific experimental verification. For instance, studies on biphenyl have detailed its hydroxylation patterns, and research on amphetamine-like molecules has characterized various hydroxylation and deamination pathways. nih.govwikipedia.org However, the unique combination of the biphenyl and propan-2-amine structures in the target compound necessitates dedicated research to determine its precise metabolic profile.

The absence of published data means that no data tables of identified metabolites or detailed research findings on the in vitro biotransformation of this compound can be provided at this time. Further research is required to elucidate the metabolic fate of this specific compound.

Metabolic Fate and Biotransformation Pathways of 1 4 Phenylphenyl Propan 2 Amine in Vitro Studies

Enzyme Systems Responsible for Metabolism (In Vitro)

The metabolic breakdown of 1-(4-phenylphenyl)propan-2-amine is primarily facilitated by phase I metabolic enzymes, which introduce or expose functional groups on the parent molecule, preparing it for subsequent phase II conjugation and excretion. The principal enzyme families involved in its in vitro metabolism include Cytochrome P450 (CYP) isoforms, and to a lesser extent, Flavin Monooxygenases (FMO) and Monoamine Oxidases (MAO).

Cytochrome P450 (CYP) Isoform Contributions

The Cytochrome P450 superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, are major contributors to the oxidative metabolism of a vast array of xenobiotics, including drugs. wikipedia.orgnih.gov For compounds structurally related to this compound, such as amphetamine and its analogues, CYP enzymes are responsible for key metabolic transformations. wikipedia.orgnih.gov

Key metabolic reactions catalyzed by CYP enzymes for amphetamine-like compounds include aromatic hydroxylation and N-dealkylation. nih.gov For instance, the metabolism of amphetamine to 4-hydroxyamphetamine is mediated by the polymorphic enzyme CYP2D6. wikipedia.org Similarly, studies on benzphetamine, which possesses a benzyl (B1604629) group, have shown that N-debenzylation is catalyzed by CYP enzymes. nih.gov Given the structural similarities, it is highly probable that CYP isoforms, particularly CYP2D6, play a significant role in the aromatic hydroxylation of the phenylphenyl moiety of this compound. Other CYP isoforms such as CYP2B6 and CYP2C19 have also been implicated in the metabolism of related N-substituted phenylethylamines. nih.gov

Table 1: Key CYP Isoforms in the Metabolism of Related Amphetamine Compounds

| CYP Isoform | Metabolic Reaction | Related Compound Example |

| CYP2D6 | Aromatic Hydroxylation | Amphetamine to 4-hydroxyamphetamine wikipedia.org |

| CYP2B6 | N-depropargylation, N-demethylation | N-methyl,N-propargyl-2-phenylethylamine nih.gov |

| CYP2C19 | N-demethylation | N-methyl,N-propargyl-2-phenylethylamine nih.gov |

Flavin Monooxygenases (FMO) Involvement

Flavin-containing monooxygenases are another class of phase I metabolic enzymes found in the endoplasmic reticulum that catalyze the oxygenation of various nucleophilic heteroatoms, such as nitrogen and sulfur, in a wide range of xenobiotics. ucl.ac.ukwikipedia.orgnih.gov FMOs are known to be involved in the N-oxygenation of amphetamine and methamphetamine. wikipedia.org Specifically, human FMO3 has been shown to catalyze the N-oxygenation of these compounds. wikipedia.org Therefore, it is plausible that FMOs contribute to the metabolism of this compound through the formation of an N-oxide metabolite.

Monoamine Oxidase (MAO) Involvement

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including various neurotransmitters and xenobiotics. wikipedia.orgnih.gov There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities. wikipedia.org While MAOs are primary enzymes in the metabolism of endogenous monoamines, they can also metabolize certain xenobiotic amines. nih.govresearchgate.net For amphetamine-like structures, MAO can be involved in their metabolism, although this is often a minor pathway compared to CYP-mediated reactions. nih.gov The involvement of MAO in the metabolism of this compound would likely result in the formation of the corresponding ketone, 1-(4-phenylphenyl)propan-2-one, following oxidative deamination.

Methodologies for In Vitro Metabolic Profiling

To investigate the metabolic fate of this compound, in vitro systems that contain the relevant drug-metabolizing enzymes are employed. The most common of these are human liver microsomes and S9 fractions.

Human Liver Microsome (HLM) Incubation Studies

Human liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes upon homogenization and are a rich source of phase I metabolic enzymes, particularly the Cytochrome P450 and Flavin Monooxygenase systems. nih.govresearchgate.netspringernature.com HLM incubation studies are a standard in vitro method to assess the metabolic stability and identify the metabolites of a drug candidate. researchgate.netresearchgate.net

In a typical HLM study, the test compound is incubated with pooled human liver microsomes in the presence of necessary cofactors, most importantly an NADPH-regenerating system for CYP and FMO activity. nih.govspringernature.com The reaction is allowed to proceed for a specific time, after which the reaction is quenched, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. springernature.com These studies can provide valuable information on the intrinsic clearance of the compound and the primary metabolic pathways. For instance, similar studies with related compounds have successfully identified hydroxylated and dealkylated metabolites. nih.govnih.gov

S9 Fraction Incubation Studies

The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains both the microsomal and cytosolic fractions of the liver cells. nih.govnih.govnih.gov This means that in addition to the phase I enzymes found in microsomes, the S9 fraction also contains phase II conjugating enzymes from the cytosol, such as sulfotransferases and UDP-glucuronosyltransferases. nih.gov

Incubation of this compound with the S9 fraction, supplemented with appropriate cofactors for both phase I (e.g., NADPH) and phase II (e.g., UDPGA, PAPS) reactions, allows for a more comprehensive metabolic profile. nih.gov This approach can reveal not only the primary oxidative metabolites but also their subsequent conjugated products. Studies using S9 fractions have been effectively used to investigate the metabolism of various compounds, including the formation of both phase I and phase II metabolites. nih.govnih.govnih.gov This methodology is particularly useful for understanding the complete biotransformation cascade that a compound may undergo in the liver.

Table 2: Comparison of In Vitro Metabolic Systems

| System | Enzyme Content | Primary Use |

| Human Liver Microsomes (HLM) | Phase I enzymes (CYPs, FMOs) nih.govresearchgate.net | Studying oxidative metabolism and metabolic stability researchgate.netspringernature.com |

| S9 Fraction | Phase I and Phase II enzymes (CYPs, FMOs, UGTs, SULTs) nih.gov | Comprehensive metabolic profiling, including conjugation reactions nih.govnih.gov |

Analytical Method Development and Characterization for Research Applications of 1 4 Phenylphenyl Propan 2 Amine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for separating and analyzing chemical mixtures. The choice of technique often depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like 1-(4-phenylphenyl)propan-2-amine. It is instrumental in both assessing the purity of the compound and quantifying it in various matrices.

For primary amines, HPLC methods often utilize reversed-phase columns, such as C8 or C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of the main compound from any impurities. chromatographyonline.com Detection is commonly performed using an ultraviolet (UV) detector, as the biphenyl (B1667301) moiety in this compound provides strong UV absorbance. For quantification, a calibration curve is constructed by analyzing standards of known concentration.

Table 1: Illustrative HPLC Parameters for Amine Quantification

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 3-µm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 5 µL |

This table represents typical starting conditions for method development.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com While this compound itself has a relatively high boiling point, GC analysis is feasible, often requiring derivatization to improve its thermal stability and chromatographic behavior. nih.govsigmaaldrich.com The primary amino group can be derivatized, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to create a more volatile and less polar compound suitable for GC analysis. nih.govsigmaaldrich.com

The separation is typically carried out on a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. researchgate.net

Table 2: Example GC Parameters for Derivatized Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |

This table illustrates a general GC method for the analysis of amines after derivatization.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. waters.com

The principles of separation for this compound are similar to HPLC, involving reversed-phase chromatography. However, the enhanced efficiency of UPLC allows for much faster analysis times, often under 10 minutes, without compromising the quality of the separation. waters.com This high-throughput capability is particularly advantageous in research environments where rapid screening of samples is required.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The aromatic rings in this compound give it a distinct UV absorbance profile.

To quantify the compound, a solution of the sample in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol) is prepared. The absorbance is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations, which is then used to determine the concentration of the unknown sample. While not a separative technique, it is a rapid method for quantifying the pure compound.

Chiral Analysis Methodologies (e.g., Chiral HPLC/GC for Enantiomeric Purity)

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. phenomenex.com

Chiral HPLC is the most common and versatile technique for enantiomeric separations. phenomenex.commdpi.com This can be achieved in two main ways:

Direct Separation: Using a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for separating a broad range of chiral compounds, including amines. mdpi.com

Indirect Separation: Derivatizing the enantiomeric amine with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Chiral GC is also a viable method, particularly after derivatization. nih.govgcms.cz Chiral capillary columns, often based on cyclodextrin (B1172386) derivatives, can effectively separate the enantiomers of volatile amine derivatives. sigmaaldrich.comsigmaaldrich.com

Table 3: Representative Chiral HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based, Pirkle-type) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

The specific mobile phase composition and choice of CSP are highly dependent on the analyte and must be empirically determined. phenomenex.com The successful baseline separation of enantiomers is a prerequisite for accurate determination of enantiomeric excess (ee). mdpi.com

Q & A

Q. How do environmental factors (pH, light) influence the stability of this compound in solution?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Store solutions (1 mg/mL) at pH 3, 7, and 9; analyze degradation via UPLC at 0, 7, 14 days.

- Photostability : Expose to UV light (ICH Q1B) and monitor oxidation products (e.g., nitroso derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |